4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine
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Description
4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine is 316.14230712 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
A related compound was found to inhibit aak1 , a key protein in certain biochemical pathways .
Mode of Action
It’s suggested that related compounds attenuate aak1-induced phosphorylation of ap2m1 threonine 156 and disrupt the direct interaction between ap2m1 and ace2 .
Biochemical Pathways
The compound is involved in the regulation of Clathrin-Mediated Endocytosis (CME) pathway, through its potential interaction with AAK1 . This pathway plays a crucial role in the internalization of certain proteins and lipids from the cell membrane.
Result of Action
Related compounds have shown antiviral activity against sars-cov-2 entry into host cells .
Properties
IUPAC Name |
4-(5-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-19(21)15-6-3-4-13-12-14-5-1-2-7-17(14,23-16(13)15)18-8-10-22-11-9-18/h3-4,6,12H,1-2,5,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAIYVQMFVYUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C(=CC=C3)[N+](=O)[O-])C1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.